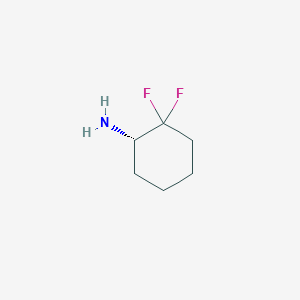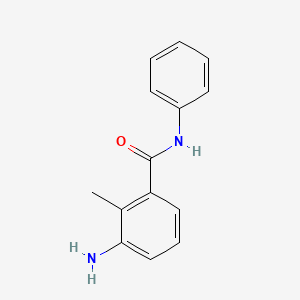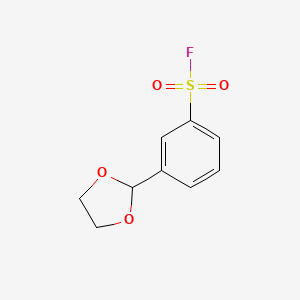
2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an indole ring, a sulfonyl group, an amide group, and two methoxy groups attached to a phenyl ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The presence of an indole ring and a sulfonyl group could potentially allow for interesting interactions with biological targets. The two methoxy groups could increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. The presence of the sulfonyl group could potentially increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Biological Activity and Potential Therapeutic Applications
Antimicrobial and Antifungal Properties : Compounds structurally related to the given chemical, particularly those incorporating sulfamoyl and indole moieties, have been evaluated for their antimicrobial and antifungal activities. Studies on similar compounds have shown promising results against various bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial and antifungal agents (Darwish et al., 2014), (Abbasi et al., 2020).
Cancer Research and Optical Imaging : Certain indole derivatives have been synthesized for applications in cancer research, particularly in optical imaging for cancer detection. The development of water-soluble near-infrared dyes based on indole structures demonstrates the potential for these compounds in molecular-based beacons for cancer detection through optical imaging techniques (Pham et al., 2005).
VEGFR-2 Inhibitors for Anticancer Activity : Novel sulfonamides carrying the 3,4-dimethoxyphenyl moiety, structurally similar to the queried compound, have been designed and synthesized. These compounds have been evaluated for their anticancer activity, particularly as VEGFR-2 inhibitors, suggesting their role in the development of new anticancer therapies (Ghorab et al., 2016).
Synthetic Chemistry and Medicinal Chemistry Applications : The structural versatility of compounds featuring indole and sulfonamide groups allows for their use in the synthesis of a wide range of biologically active molecules. These compounds serve as key intermediates in the development of pharmaceuticals with varied therapeutic potentials, including neurological, cardiovascular, and infectious diseases (Velikorodov et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-5-26(6-2)24(29)15-27-14-22(18-9-7-8-10-19(18)27)34(30,31)16-23(28)25-17-11-12-20(32-3)21(13-17)33-4/h7-14H,5-6,15-16H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXJJKBUFNDBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide](/img/structure/B2804266.png)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2804267.png)




![Methyl 4-[(2,6-dichlorophenoxy)methyl]benzoate](/img/structure/B2804276.png)
![4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)

![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide](/img/structure/B2804282.png)
![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2804284.png)
![2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2804286.png)
